2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate
Description
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-2-23-10-12-24(13-11-23)21-22-18-9-8-17(14-19(18)28-21)27-20(25)15-26-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWAIMPFNJQRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Piperazine Group: The ethylpiperazine group is introduced through a nucleophilic substitution reaction. This involves reacting the benzothiazole derivative with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate.
Attachment of Phenoxyacetate Moiety: The final step involves esterification, where the benzothiazole-piperazine intermediate is reacted with phenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: The phenoxyacetate moiety can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted phenoxyacetate derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is a synthetic compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This compound features a unique structure that includes a benzothiazole core, an ethylpiperazine moiety, and a phenoxyacetate group. Its potential applications span various fields, particularly in medicinal chemistry and pharmacology.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
-
Antimicrobial Activity : Benzothiazole derivatives have shown significant antimicrobial properties. Studies have indicated that the presence of the benzothiazole and piperazine structures enhances the efficacy against various bacterial strains.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 12 µg/mL B S. aureus 10 µg/mL C P. aeruginosa 15 µg/mL - Anticancer Potential : Compounds with similar structures have been investigated for their cytotoxic effects on cancer cells. They may induce apoptosis through various mechanisms, including the activation of caspases and disruption of mitochondrial function.
- Neuroprotective Effects : Preliminary studies suggest that benzothiazole derivatives may have neuroprotective properties, potentially useful in conditions like Alzheimer’s disease by inhibiting acetylcholinesterase activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzothiazole Core : This can be achieved through the condensation of appropriate precursors under acidic conditions.
- Introduction of Piperazine Moiety : Nucleophilic substitution reactions are commonly employed.
- Esterification : The final step usually involves the reaction with phenoxyacetic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have documented the applications and efficacy of similar compounds:
- Study on Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and tested against various bacteria, demonstrating significant antimicrobial activity.
- Research on Neuroprotective Effects : Compounds with structural similarities were evaluated for their ability to inhibit acetylcholinesterase, showing promise as potential treatments for neurodegenerative diseases.
- Cytotoxicity Evaluations : In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as COX, which are involved in the inflammatory response. The benzothiazole ring interacts with the active site of the enzyme, blocking its activity.
Receptor Modulation: The ethylpiperazine group can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Benzothiazole Derivatives
Biological Activity
The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is a novel derivative of benzothiazole, which has garnered attention for its potential biological activities. This compound features a unique structure that integrates a benzothiazole core with an ethylpiperazine moiety and a phenoxyacetate group. These structural characteristics suggest that it could exhibit diverse pharmacological effects, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure
The molecular formula of this compound is . The compound's structural features can be summarized as follows:
| Component | Description |
|---|---|
| Benzothiazole Core | Provides a scaffold for biological activity |
| Piperazine Moiety | Enhances interaction with biological targets |
| Phenoxyacetate Group | Contributes to lipophilicity and bioavailability |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have shown that derivatives of benzothiazole, including this compound, possess anticancer properties. They may inhibit cell proliferation by targeting specific signaling pathways associated with growth factor receptors. For example, compounds similar to this compound have been reported to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes linked to cancer progression .
Antimicrobial Effects
The compound has also demonstrated moderate antibacterial and antifungal activities. It has been tested against various bacterial strains, including Bacillus subtilis, and fungi such as Candida albicans, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
The unique structure of this compound suggests it may act as an inhibitor for several enzymes. Specifically, it has been noted for its potential to inhibit kinases involved in cellular signaling pathways, which could be beneficial in treating diseases characterized by dysregulated kinase activity .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vitro Studies : In vitro assays using cancer cell lines have shown that this compound can reduce cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
- Animal Models : Animal studies have indicated that treatment with this compound can significantly reduce tumor size compared to control groups, further supporting its anticancer potential.
- Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound exerts its effects, particularly its interaction with cellular targets and subsequent signaling cascades.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate, and what critical reaction parameters should be optimized?
Methodological Answer: The synthesis of benzothiazole derivatives typically involves multi-step reactions. For the target compound:
Core Formation : Start with the condensation of substituted benzoic acid derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid ) with thiazole precursors under reflux conditions in ethanol or acetic acid. Catalysts like DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency.
Esterification : React the intermediate with 2-phenoxyacetyl chloride in anhydrous dichloromethane, using a base (e.g., triethylamine) to neutralize HCl byproducts.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) or HPLC .
Q. Key Parameters :
- Temperature control during condensation (e.g., 80–100°C for reflux).
- Solvent selection to avoid hydrolysis of the ester group.
- Stoichiometric ratios (e.g., 1:1.2 for acid:acyl chloride) to maximize yield.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Spectroscopy :
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>97% by area normalization) .
- Mass Spectrometry :
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the structure.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer: Contradictions may arise from assay-specific variables. A systematic approach includes:
Assay Validation :
- Replicate experiments under standardized conditions (e.g., pH, temperature, cell line viability).
- Include positive controls (e.g., known kinase inhibitors if targeting enzymatic activity).
Mechanistic Profiling :
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, cross-referenced with experimental IC₅₀ values.
- Perform off-target screening via kinase panels or proteome-wide assays.
Data Normalization :
Q. What experimental strategies are recommended to evaluate the environmental fate of this compound, given its complex structure?
Methodological Answer: Adopt a tiered approach inspired by environmental chemistry frameworks :
Abiotic Stability :
- Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.
- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; quantify byproducts.
Biotic Transformation :
- Use soil/water microcosms with LC-HRMS to identify microbial metabolites.
Ecotoxicity :
- Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and chronic studies (algae growth inhibition).
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
Methodological Answer:
Scaffold Modification :
- Synthesize analogs with variations in the piperazine substituent (e.g., 4-methyl vs. 4-ethyl) or phenoxyacetate moiety (e.g., halogenated derivatives).
In Silico Modeling :
In Vitro Screening :
- Test analogs against target receptors (e.g., GPCRs, kinases) using high-throughput assays.
ADME Profiling :
- Assess metabolic stability in liver microsomes and permeability (Caco-2 monolayer assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
